Z-Glu-OBzl

説明

Contextualization of Z-Glu-OBzl as a Key Protected Amino Acid Derivative in Synthetic Chemistry

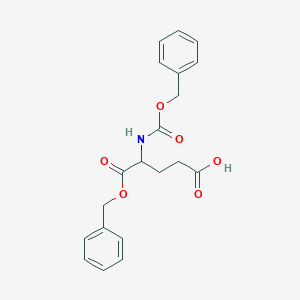

In multi-step organic synthesis, particularly when dealing with polyfunctional molecules like amino acids, the presence of multiple reactive groups can lead to undesired side reactions and the formation of complex mixtures wiley-vch.deminia.edu.egresearchgate.net. To circumvent this, protecting groups are introduced to temporarily mask specific functional groups, rendering them unreactive under particular reaction conditions wiley-vch.dewikipedia.org. This compound serves as a protected form of glutamic acid, where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group and one of the carboxyl groups (specifically the γ-carboxyl) is protected as a benzyl (B1604629) ester (OBzl) bachem.com. This strategic protection allows for selective manipulation of the remaining functional groups, enabling the directed formation of amide bonds during peptide synthesis or ester bonds in polymer synthesis wiley-vch.debachem.com. The use of this compound exemplifies the fundamental principle of chemoselectivity in organic synthesis, where reactions are controlled to occur at specific sites within a molecule wiley-vch.dewikipedia.org.

Significance of Glutamic Acid and its Protected Forms in Peptide and Polymer Science

Glutamic acid (Glu) is a dicarboxylic amino acid, possessing both an α-carboxyl group and a γ-carboxyl group in its side chain, in addition to the α-amino group researchgate.net. This difunctionality makes glutamic acid a versatile building block but also presents challenges in synthesis due to the potential for undesired reactions involving the side-chain carboxyl group minia.edu.egresearchgate.netbachem.com. Protected forms of glutamic acid, such as this compound, are indispensable in peptide synthesis to prevent the side-chain carboxyl group from interfering with the formation of the main peptide chain researchgate.netbachem.com. By selectively protecting the γ-carboxyl group as a benzyl ester, the α-carboxyl group remains available for amide bond formation with the subsequent amino acid in the growing peptide chain .

In polymer science, protected glutamic acid derivatives are utilized for the synthesis of polypeptides and other polymers with defined structures and properties mdpi.commdpi.com. The ability to control the reactivity of glutamic acid's functional groups allows for the creation of polymers with specific linkages and architectures, which can influence their physical and biological characteristics, such as degradation rate and mechanical properties mdpi.commdpi.com. For instance, protected glutamic acid has been incorporated into polymers like poly(glycerol sebacate) to modify their degradation behavior through the formation of peptide bonds mdpi.com.

Historical Development and Evolution of Protecting Group Strategies Relevant to this compound

The concept of using protecting groups in organic synthesis gained significant traction with the work of Bergmann and Zervas in 1932, who introduced the benzyloxycarbonyl (Z or Cbz) group for the protection of amino groups wiley-vch.deresearchgate.netwikipedia.orgrsc.org. This marked a pivotal moment in peptide synthesis, providing a method for reversible amino protection that was stable under conditions used for peptide bond formation but could be cleaved without damaging the peptide chain wiley-vch.de. The Z group, used in this compound to protect the α-amino group, is typically removed by catalytic hydrogenation or acidolysis wiley-vch.de.

The development of benzyl esters (OBzl) for carboxyl protection also played a crucial role. Benzyl esters are commonly cleaved by catalytic hydrogenation or strongly acidic conditions bachem.com. The combination of the Z group and benzyl esters formed the basis of early strategies in peptide synthesis, allowing for the controlled, stepwise elongation of peptide chains thieme-connect.depeptide.com. While the Boc/Benzyl (Bzl) strategy, which uses the tert-butyloxycarbonyl (Boc) group for α-amino protection and benzyl-based groups for side-chain protection, became widely used, it is not a truly orthogonal strategy as both protecting groups are acid-labile, albeit with different sensitivities peptide.comiris-biotech.de. The Z/Benzyl strategy, while historically significant, also involves protecting groups cleavable by hydrogenation wiley-vch.de. The continuous evolution of protecting group chemistry has led to the development of orthogonal protection schemes, where protecting groups are removed under entirely different conditions, offering greater flexibility and control in complex syntheses researchgate.netthieme-connect.depeptide.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4S)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHKODOUMSMUAF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426371 | |

| Record name | (4S)-5-(Benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3705-42-8 | |

| Record name | (4S)-5-(Benzyloxy)-4-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies Involving Z Glu Obzl

Role of Z-Glu-OBzl as a Building Block in Peptide Synthesis

This compound serves as a key protected amino acid in both solution-phase and solid-phase peptide synthesis, as well as in enzymatic approaches. Its protecting groups allow for selective reactions at the α-carboxyl group, facilitating the formation of peptide bonds while the Nα-amino and γ-carboxyl functionalities are masked.

Implementation in Solution-Phase Peptide Synthesis (LPPS)

In Liquid-Phase Peptide Synthesis (LPPS), peptides are synthesized step-by-step in a homogeneous solution bachem.comresearchgate.net. This compound is utilized as a protected amino acid derivative where the Z group protects the α-amino group and the OBzl group protects the γ-carboxyl side chain peptide.comcsic.es. The free α-carboxyl group of this compound can be activated using various coupling reagents or converted into active esters (such as N-hydroxysuccinimide esters) to react with the amino group of the next amino acid or peptide fragment bachem.comgoogle.com. This approach allows for the controlled formation of peptide bonds in solution. The Boc/Bzl or Z/tBu protecting group strategies are commonly employed in solution synthesis bachem.com.

Integration in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of protected amino acids to a peptide chain anchored on an insoluble polymer support bachem.compeptide2.com. While the Fmoc/tBu strategy is predominant in SPPS, the Boc/Bzl strategy is also used peptide.compeptide2.com. In Boc chemistry SPPS, Boc-Glu(OBzl)-OH is a common glutamic acid derivative used peptide.com. Although this compound itself, with the Z group on the alpha amine, has limited direct application as a standard building block in typical SPPS due to the common use of Fmoc or Boc for Nα protection that are removed under different conditions than the Z group peptide.com, the OBzl group is a standard side-chain protecting group for glutamic acid in Boc-based SPPS peptide.compeptide.com. The peptide chain is built on a resin, and the protecting groups, including the OBzl group on the glutamic acid side chain, are typically removed in a final cleavage step from the resin peptide2.compeptide.com.

Enzymatic Approaches for Peptide Bond Formation Utilizing this compound

Enzymatic peptide synthesis utilizes the catalytic activity of enzymes, particularly proteases acting in reverse, to form peptide bonds under mild conditions researchgate.nettandfonline.comthieme-connect.de. This compound can serve as a substrate in such biocatalytic systems.

Certain enzymes, such as glutamic acid specific endopeptidases from Bacillus licheniformis (BL-GSE), can catalyze the aminolysis of peptide esters researchgate.nettandfonline.com. This compound has been shown to act as a substrate (acyl component) in these reactions, where the enzyme catalyzes the transfer of the Z-Glu moiety from the benzyl (B1604629) ester to a nucleophile, typically an amino acid amide or ester, forming a new peptide bond researchgate.nettandfonline.com. High yields (greater than 70%) have been reported for the synthesis of Z-Glu-X peptides using this compound and various nucleophiles (X) catalyzed by BL-GSE researchgate.nettandfonline.com. For example, the synthesis of Z-Glu-Val-NH₂ from this compound and H-Val-NH₂ catalyzed by BL-GSE resulted in a high fraction of aminolysis tandfonline.com.

Enzymes can also catalyze thermodynamically controlled condensation reactions to form peptide bonds, often in the presence of organic solvents to shift the equilibrium towards synthesis researchgate.nettandfonline.comthieme-connect.deubc.ca. While the search results primarily highlight the use of this compound as an acyl donor in aminolysis reactions catalyzed by enzymes like BL-GSE researchgate.nettandfonline.com, these enzymes are also capable of catalyzing condensation reactions researchgate.nettandfonline.com. In condensation reactions, a free carboxylic acid and a free amine react to form a peptide bond. Although this compound has a protected γ-carboxyl, the principle of enzymatic condensation in biocatalytic systems is relevant, and related protected glutamic acid derivatives with a free α-carboxyl could participate in such reactions. For instance, Z-Ala-Glu-Val-NH₂ was synthesized in 80% yield from Z-Ala-Glu-OH and H-Val-NH₂ using BL-GSE, demonstrating the enzyme's ability to catalyze condensation involving a glutamic acid residue researchgate.nettandfonline.com.

Advanced Protection and Deprotection Chemistries

The Z (benzyloxycarbonyl) and OBzl (benzyl ester) protecting groups in this compound are widely used in peptide synthesis due to their stability under various conditions and their cleavable nature peptide.com. The Z group, protecting the Nα-amino group, is typically removed by catalytic hydrogenation (hydrogenolysis) using catalysts like palladium on carbon peptide.comthieme-connect.debachem.com. This method is effective and orthogonal to many other protecting groups peptide.com. The OBzl group, protecting the γ-carboxyl group, is also commonly removed by catalytic hydrogenation peptide.combachem.com.

The simultaneous removal of both Z and OBzl groups by hydrogenolysis is a common deprotection strategy when both functionalities are protected with benzyl-based groups peptide.comthieme-connect.debachem.com. This allows for the global deprotection of the peptide after the synthesis is complete bachem.com.

However, orthogonal protection strategies exist where the Nα and side-chain protecting groups are removed under different conditions peptide.compeptide.com. While this compound represents a compatible pair for global hydrogenolytic deprotection, other strategies utilize different protecting groups for selective cleavage. For instance, in Fmoc-based SPPS, the tert-butyl ester (OtBu) is commonly used for glutamic acid side-chain protection, which is acid-labile and removed with trifluoroacetic acid (TFA), orthogonal to the base-labile Fmoc group peptide.com.

Research also explores novel protecting group strategies. For example, azidobenzyl-protected aspartate and glutamate (B1630785) derivatives have been developed, where the azide (B81097) group can be reduced under Staudinger conditions to trigger the deprotection of the carboxylic group iris-biotech.deiris-biotech.de. This highlights the ongoing development of advanced protection and deprotection chemistries to achieve greater control and selectivity in peptide synthesis.

Application and Removal of Benzyloxycarbonyl (Z) Protection

The benzyloxycarbonyl (Z or Cbz) group is a widely used N-terminal protecting group in peptide synthesis, particularly in solution-phase methods. peptide.combachem.combachem.com It was one of the earliest "modern" protecting groups developed for peptide chemistry. researchgate.net The Z group is effective in suppressing the nucleophilic and basic properties of the amine nitrogen, preventing unwanted side reactions during coupling procedures. wikipedia.org

Introduction of the Z group is typically achieved by reacting the amino group with benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions. wikipedia.orghighfine.com Other activated agents like Cbz-OSu can also be used. highfine.comtotal-synthesis.com

The removal of the Z group, known as deprotection, can be accomplished through several methods:

Catalytic Hydrogenolysis: This is a common and mild method involving hydrogenation in the presence of a catalyst like palladium on carbon (Pd/C). bachem.comhighfine.commasterorganicchemistry.comcommonorganicchemistry.com This method is often performed under atmospheric pressure and can use hydrogen gas or hydrogen donors like cyclohexadiene or ammonium (B1175870) formate. highfine.commasterorganicchemistry.com

Strong Acid Cleavage: Strong acids such as HBr or TMSI can cleave the Z group. highfine.com

Sodium in Liquid Ammonia Reduction: This is another method for Z group removal. highfine.com

Catalytic hydrogenolysis is often preferred due to its mild nature and the advantage of occurring at neutral pH, which is beneficial when other acid- or base-sensitive functional groups are present in the molecule. masterorganicchemistry.com

Utility and Cleavage of Benzyl Ester (OBzl) Protection

The benzyl ester (OBzl) group is commonly employed for the protection of carboxylic acid functionalities in organic synthesis, including the side chain carboxyl group of glutamic acid in this compound. bachem.comfishersci.ieorganic-chemistry.org This protection is crucial to prevent undesired reactions of the carboxyl group during peptide coupling or other synthetic steps.

Benzyl esters can be formed by the esterification of carboxylic acids with benzyl alcohol, often using methods like the Williamson Ether Synthesis with benzyl bromide or benzyl chloride in the presence of a base. commonorganicchemistry.comorganic-chemistry.org

Cleavage of the benzyl ester (deprotection) is typically achieved through methods similar to those used for Z group removal:

Catalytic Hydrogenation: This is a widely used method where the benzyl ester is cleaved by hydrogen in the presence of a palladium catalyst, yielding the free carboxylic acid and toluene. bachem.comcommonorganicchemistry.comorganic-chemistry.org This method is effective and often used for simultaneous deprotection of multiple benzyl-based protecting groups. organic-chemistry.org

Strong Acids: Cleavage with strong acids is also possible, but its application may be limited to substrates that are stable under acidic conditions. organic-chemistry.org

Oxidation followed by Hydrolysis: Oxidation of the benzyl ether to a benzoate, followed by hydrolysis under basic conditions, can also be used for deprotection. organic-chemistry.org

Other Methods: Nickel boride in methanol (B129727) has been shown to chemoselectively cleave benzyl esters in the presence of other ester types and benzyl ethers. organic-chemistry.org

Orthogonality Considerations in Multi-Protected Systems

Orthogonality in protecting group chemistry refers to the ability to remove one protecting group selectively in the presence of others without affecting them. peptide.combiosynth.com This is a critical concept in the synthesis of complex molecules like peptides, where multiple functional groups require temporary protection.

In the context of this compound and peptide synthesis, the Z and OBzl groups are often considered in conjunction with other protecting groups used for the alpha-carboxyl terminus and other amino acid side chains. While both Z and OBzl groups can be removed by catalytic hydrogenation, their relative lability under different conditions allows for some degree of selective deprotection, particularly when combined with other protecting group strategies. bachem.comwikipedia.org

For instance, in the Boc/Benzyl strategy for solid-phase peptide synthesis, Boc (t-butyloxycarbonyl) is used for temporary N-alpha protection and is acid-labile (removed by TFA), while benzyl-based groups (like OBzl on side chains and the resin linker) are typically removed by strong acid (like HF) at the final cleavage step. peptide.comwikipedia.org The Z group, being removable by hydrogenolysis, offers an orthogonal option to acid-labile protecting groups. total-synthesis.commasterorganicchemistry.com The choice of protecting group strategy depends on the peptide sequence and the desired synthetic route. wikipedia.orgthermofisher.com

Synthesis of this compound and Related Protected Glutamic Acid Derivatives

The synthesis of this compound involves the selective protection of the amino group and one of the carboxyl groups of glutamic acid. Glutamic acid has two carboxyl groups (alpha and gamma) and one amino group. wikipedia.orgnih.gov

Esterification Methodologies for Carboxyl Protection

Esterification is a common method for protecting carboxylic acid groups. To synthesize this compound, one of the carboxyl groups of glutamic acid needs to be selectively esterified with benzyl alcohol. This typically involves reacting glutamic acid with benzyl alcohol under conditions that favor the formation of a benzyl ester. fishersci.ieorganic-chemistry.org

While the search results don't provide a specific detailed protocol for the synthesis of this compound, general esterification methods for carboxylic acids with benzyl alcohol involve using benzyl halides (like benzyl bromide) in the presence of a base or employing acid-catalyzed reactions. commonorganicchemistry.comorganic-chemistry.org Selective esterification of either the alpha or gamma carboxyl group of glutamic acid can be challenging and may require specific reagents or strategies to achieve the desired product.

One described method for preparing this compound involves a multi-step process that includes protecting the carboxyl group as a t-butoxycarbonyl ester (Boc) first, then protecting the amino group with Cbz, and finally reacting with benzyl chloroformate to form the benzyl ester. chembk.com However, this description seems to conflate carboxyl and amino protection strategies; typically, Boc is an amino protecting group. A more likely approach would involve selective esterification of one carboxyl group followed by N-protection with the Z group.

N-Terminal Protection Strategies

Protecting the N-terminal amino group of amino acids is a fundamental step in peptide synthesis to prevent unwanted reactions at this site during coupling. The benzyloxycarbonyl (Z) group is a prominent N-terminal protecting group. peptide.combachem.combachem.com

The Z group is introduced by reacting the amino group with benzyl chloroformate (Z-Cl or Cbz-Cl) or a related activated derivative under basic conditions. wikipedia.orghighfine.comtotal-synthesis.com This reaction forms a carbamate (B1207046) linkage, effectively masking the reactivity of the amino group. The Z group is stable under various conditions, including those used for the formation and cleavage of other protecting groups, contributing to its utility in orthogonal protection schemes. total-synthesis.com

In the synthesis of this compound, the N-terminal amino group of glutamic acid is protected with the Z group after or concurrently with the selective benzylation of one of the carboxyl groups. This strategic protection allows for subsequent reactions to be carried out specifically at the unprotected functional group(s).

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (N-Benzyloxycarbonyl-L-glutamic acid alpha-benzyl ester) | 6994031 fishersci.nofishersci.ca |

| Glutamic acid | 33032 (L-isomer) wikipedia.orgnih.govfishersci.cafishersci.ca, 611 (DL-isomer) nih.gov |

| Benzyl chloroformate (Z-Cl, Cbz-Cl) | 10387 wikipedia.orgfishersci.cafishersci.comnih.gov |

| Benzyl bromide | 7498 fishersci.ieguidetopharmacology.orgthegoodscentscompany.comuni.lu |

| N-Benzyloxycarbonyl-L-glutamic acid 5-benzyl ester (Z-Glu(OBzl)-OH) | 3049860 labsolu.cafishersci.co.uk |

| (4R)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid (Z-D-Glu-OBzl) | 7018162 uni.lu |

| (2R)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid (Z-D-Glu(OBzl)-OH) | 297875 uni.lu |

Interactive Data Tables

Based on the text, here is a summary of deprotection methods for the Z and OBzl groups:

| Protecting Group | Deprotection Methods | Conditions | Notes |

| Benzyloxycarbonyl (Z) | Catalytic Hydrogenolysis | H₂/Pd, H₂ donors (cyclohexadiene, ammonium formate) | Mild, neutral pH, common method. bachem.comhighfine.commasterorganicchemistry.comcommonorganicchemistry.com |

| Strong Acid Cleavage | HBr, TMSI | Used when hydrogenolysis is not suitable. highfine.com | |

| Sodium in Liquid Ammonia Reduction | Na/NH₃ (liquid) | Alternative method. highfine.com | |

| Benzyl Ester (OBzl) | Catalytic Hydrogenation | H₂/Pd | Common method, yields carboxylic acid and toluene. bachem.comcommonorganicchemistry.comorganic-chemistry.org |

| Strong Acids | Acidic conditions | Limited to acid-stable substrates. organic-chemistry.org | |

| Oxidation followed by Hydrolysis | Oxidation to benzoate, then basic hydrolysis | Alternative method. organic-chemistry.org | |

| Nickel Boride in Methanol | Ni₂B/MeOH | Chemoselective for benzyl esters over other esters and benzyl ethers. organic-chemistry.org |

This table summarizes the key deprotection methods discussed for the Z and OBzl groups based on the provided text.

Biochemical and Enzymatic Investigations with Z Glu Obzl

Z-Glu-OBzl as a Substrate in Enzyme Activity Assays

This compound is frequently employed as a synthetic substrate in enzyme activity assays to characterize the catalytic capabilities of various enzymes, especially those with specificity towards glutamic acid residues. The enzymatic cleavage or modification of this compound can be monitored to determine enzyme activity levels and reaction kinetics. For instance, glutamic acid-specific endopeptidases utilize this compound as a substrate, catalyzing reactions that can be quantified to assess enzyme function. nih.govnih.gov Its use allows researchers to probe the enzyme's interaction with a protected glutamic acid moiety, providing insights into substrate binding and turnover. nih.gov

Characterization of Enzyme Specificity and Catalytic Mechanisms

Studies employing this compound have been instrumental in elucidating the specificity and catalytic mechanisms of enzymes that act on glutamic acid-containing substrates. By analyzing the products formed and the reaction conditions, researchers can determine the enzyme's preferred cleavage sites and the nature of the catalytic process. nih.govnih.govamericanelements.com

Glutamic Acid Specific Endopeptidases (e.g., from Bacillus licheniformis)

A prominent application of this compound is in the study of glutamic acid-specific endopeptidases, such as those isolated from Bacillus licheniformis. This enzyme, a serine protease, specifically cleaves peptide bonds at the carboxyl side of glutamic acid residues. nih.govnih.govfishersci.at this compound acts as a substrate for this enzyme, allowing for the investigation of its specificity and catalytic efficiency. nih.gov Research has shown that the Bacillus licheniformis endopeptidase exhibits a strong preference for Glu-Xaa bonds, where Xaa is another amino acid. nih.gov The enzyme catalyzes the aminolysis of ester substrates like this compound, leading to the formation of peptide bonds when a suitable nucleophile is present. nih.gov

Transpeptidation Reactions

Beyond simple hydrolysis, this compound participates in transpeptidation reactions catalyzed by certain enzymes. In these reactions, the enzyme facilitates the transfer of the Z-Glu- moiety from this compound to a different nucleophile, such as an amino acid amide or ester, forming a new peptide bond. nih.govwikipedia.org This enzymatic transpeptidation is a valuable method for synthesizing peptides containing glutamic acid, often yielding products with high regioselectivity. nih.govnih.gov Studies have demonstrated the synthesis of various peptides using this compound as the acyl donor in the presence of enzymes from Bacillus licheniformis. nih.govwikipedia.org

Influence of Protecting Groups on Enzyme-Substrate Affinity and Specificity

The presence of the Z and OBzl protecting groups in this compound significantly influences its interaction with enzymes. The nature of these protecting groups can affect the substrate's solubility, conformation, and recognition by the enzyme's active site. americanelements.com Research suggests that the benzyl (B1604629) ester group, in particular, can enhance the affinity of amino acid monomers towards certain enzymes, potentially by interacting with residues around the active site. chemimpex.com This enhanced affinity can lead to improved catalytic efficiency in enzymatic reactions, such as peptide synthesis. chemimpex.com Comparative studies with glutamic acid derivatives having different protecting groups, such as Z-Glu-OMe, have shown variations in enzymatic reaction rates and product distribution, highlighting the role of the protecting group in enzyme-substrate interactions. nih.govfishersci.co.uk

Enzymatic Hydrolysis and Product Analysis

Enzymatic hydrolysis of this compound involves the cleavage of the ester bond by esterase or protease activity, releasing Z-Glu-OH and benzyl alcohol. nih.gov Analysis of the hydrolysis products is crucial for understanding the enzyme's mode of action and for optimizing enzymatic reaction conditions. Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the disappearance of this compound and the appearance of hydrolysis and transpeptidation products. nih.govfishersci.co.uk Quantifying the ratio of hydrolysis to aminolysis products in transpeptidation reactions provides insights into the enzyme's preference for different reaction pathways under various conditions, such as pH and nucleophile concentration. nih.gov

Enzyme Inhibition Studies Involving this compound Analogues

Analogues of this compound, or compounds structurally related to glutamic acid derivatives, are utilized in enzyme inhibition studies to identify potential inhibitors and to further probe enzyme mechanisms. nih.gov By studying how these analogues affect the enzyme's activity towards this compound or other substrates, researchers can infer details about the enzyme's active site and binding interactions. For example, certain inhibitors have been shown to affect the activity of glutamic acid-specific proteases, providing evidence for the catalytic residues and binding pockets involved. fishersci.at While specific detailed research findings on this compound analogues as inhibitors were not extensively detailed in the provided search results, the principle of using protected amino acid derivatives and their analogues in inhibition studies is a standard approach in enzymology.

Applications of Z Glu Obzl in Advanced Chemical and Macromolecular Systems

Engineering of Complex Peptide Structures

The strategic protection offered by the benzyloxycarbonyl (Z or Cbz) group on the α-amino group and the benzyl (B1604629) ester (OBzl) on the γ-carboxyl group of glutamic acid in Z-Glu-OBzl is fundamental to its application in peptide synthesis. This orthogonal protection strategy allows for selective deprotection and coupling reactions, crucial for assembling complex peptide sequences. peptide.com

Preparation of Branched Polymeric Polypeptides

This compound serves as a key monomer or intermediate in the synthesis of branched polymeric polypeptides. Its protected γ-carboxyl group can be strategically deprotected and functionalized to create branching points on a polypeptide backbone. rsc.org For example, branched polypeptides based on poly[Lys] backbones have been synthesized where protected amino acids, including Z-Glu(OBzl), were coupled to the ε-amino groups of lysine (B10760008) residues. rsc.org Subsequent deprotection of the Z and OBzl groups reveals the free amino and carboxyl functionalities, allowing for further modifications or serving as the branching points for growing additional polypeptide chains. rsc.org This approach enables the creation of complex, tree-like macromolecular structures with tailored properties.

Polymerization of N-Carboxyanhydrides (NCAs) Derived from this compound

The N-carboxyanhydride (NCA) derived from γ-benzyl-L-glutamate (Glu(OBzl)-NCA), which can be synthesized using this compound as a precursor after removal of the Z group, is a crucial monomer for the ring-opening polymerization (ROP) technique to synthesize well-defined polypeptides, specifically poly(γ-benzyl-L-glutamate) (PBLG) and its copolymers. mdpi.commdpi.comupc.edu NCA polymerization is a powerful method for producing polypeptides with controlled molecular weights and low dispersities. upc.edunih.govresearchgate.net

Mechanism and Kinetics of Ring-Opening Polymerization (ROP)

The ROP of NCAs, including Glu(OBzl)-NCA, typically proceeds via different mechanisms depending on the initiator used. The "normal amine mechanism" (NAM) is common with primary amine initiators, where the amine nucleophilically attacks the C-5 carbonyl of the NCA, leading to the release of CO₂ and chain growth. nih.govmpg.de In polar solvents like N,N-dimethylformamide (DMF), NAM often follows first-order kinetics. nih.gov

However, in non-polar solvents such as 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF), the kinetics can become more complex. nih.gov For Glu(OBzl)-NCA polymerization in non-polar solvents, a break in the kinetic function has been observed, attributed to the conformational change of the growing polypeptide chain from a disordered structure to an α-helix. nih.gov Stronger bases, such as alkali metal alkoxides or tertiary amines, can initiate polymerization via the "activated monomer mechanism" (AMM), involving deprotonation of the NCA's N-H group. nih.gov Studies have also shown that controlled polymerization can be achieved with mixtures of primary and tertiary amines, where both NAM and AMM can contribute to chain growth, allowing for reduced reaction times without compromising control. mpg.de

Data on the kinetics of Glu(OBzl)-NCA polymerization highlight the influence of solvent and initiator on the reaction rate and mechanism. For instance, controlled ROP of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) mediated by primary ammonium (B1175870)/tertiary amine mixtures showed that for tertiary amine molar fractions below 0.8 equiv, reaction times were significantly reduced compared to primary amine-initiated polymerization, while maintaining controlled characteristics. mpg.de

Synthesis of Defined Polypeptide Architectures

ROP of NCAs derived from this compound (after deprotection of the Z group to yield Glu(OBzl)-NCA) allows for the synthesis of various polypeptide architectures, including homopolypeptides, random copolymers, and block copolymers. upc.edunih.govresearchgate.net By controlling the monomer feed ratio and the order of monomer addition in copolymerization, researchers can tailor the composition and sequence of the resulting polypeptides. rsc.org

For example, block copolypeptides containing poly(γ-benzyl-L-glutamate) blocks have been synthesized by sequential polymerization of different NCAs. researchgate.net A common approach involves preparing a macroinitiator, often a homopolypeptide with a reactive end group, and then using it to initiate the polymerization of a second NCA monomer. nih.govresearchgate.net This allows for the creation of block copolymers with distinct segments, where the PBLG block contributes specific properties due to its ability to form α-helices. nih.gov Random copolymers incorporating Glu(OBzl) have also been synthesized, where the distribution of monomers along the chain can influence the material's properties. rsc.org

Functionalization and Derivatization for Advanced Materials

The protected γ-carboxyl group in this compound and in the poly(γ-benzyl-L-glutamate) (PBLG) synthesized from its NCA derivative provides a handle for post-polymerization functionalization and derivatization, enabling the creation of advanced materials with tailored properties. researchgate.netrsc.orgpeptide.comnih.gov After the polymerization of Glu(OBzl)-NCA, the benzyl ester protecting groups can be removed, typically by methods like hydrogenolysis or treatment with strong acids, to yield poly(L-glutamic acid) (PLGA) with free carboxyl groups along the backbone. nih.gov

These free carboxyl groups can then be conjugated with a variety of molecules, including therapeutic agents, targeting ligands, or other polymers, to create functional materials for applications such as drug delivery, tissue engineering, and biosensing. mdpi.comresearchgate.netnih.gov For instance, poly(glutamic acid) derivatives obtained from the deprotection of P[Glu-co-Glu(OBzl)] have been used to modify nanocrystalline cellulose (B213188) for the manufacturing of osteoconductive composite materials. nih.gov The carboxyl groups of the polypeptide were activated and reacted with amino-functionalized nanocrystalline cellulose, demonstrating a route to integrate polypeptide functionality with other materials. nih.gov

Furthermore, the ability to selectively deprotect and modify the glutamic acid residues allows for the introduction of diverse functionalities, leading to amphiphilic polypeptides capable of self-assembly into nanoparticles or other ordered structures. mdpi.comrsc.org This self-assembly behavior is crucial for applications requiring the formation of well-defined nanoscale carriers or scaffolds.

Here is a table summarizing some key data related to the polymerization of Glu(OBzl)-NCA:

| Monomer | Initiator Type | Solvent | Observed Kinetic Behavior | Notes | Source |

| Glu(OBzl)-NCA | Primary Amine | Polar (DMF) | First-order kinetics | Normal Amine Mechanism (NAM) | nih.gov |

| Glu(OBzl)-NCA | Primary Amine | Non-polar | Complex, break at 20-40% conversion | Attributed to α-helix formation | nih.gov |

| BLG-NCA | Primary/Tertiary Amine Mixture | Not specified | Reduced reaction times with controlled polymerization | Both NAM and AMM contribute, depends on tertiary amine fraction < 0.8 | mpg.de |

This table illustrates how the choice of polymerization conditions impacts the kinetics and mechanism, influencing the resulting polymer characteristics.

Precursor for Bioactive Molecules

This compound is widely utilized as a protected L-glutamic acid building block in the synthesis of peptides and other bioactive molecules. In peptide synthesis, the controlled reactivity afforded by the Cbz and benzyl ester protecting groups is essential for forming specific amide bonds in a step-wise manner. The Cbz group protects the α-amino group, allowing for the formation of a peptide bond at the carboxyl terminus of the glutamic acid residue. The benzyl ester protects one of the carboxyl groups, typically the α-carboxyl, enabling selective coupling through the γ-carboxyl group, or vice versa depending on the desired peptide sequence and synthesis strategy fishersci.cafishersci.co.ukbachem.com.

The synthesis of peptides often involves coupling reactions between protected amino acids. This compound can be activated at its free carboxyl group (the γ-carboxyl) to react with the amino group of another amino acid or peptide chain. Alternatively, if the γ-carboxyl is protected, the α-carboxyl benzyl ester can be utilized after deprotection of the Cbz group. The benzyloxycarbonyl group can be removed under acidic or basic conditions, while the benzyl ester can be cleaved using hydrogenation catalysts like palladium on carbon (Pd/C) . This differential deprotection allows for the synthesis of complex peptide sequences containing glutamic acid at specific positions with defined linkages.

Research findings highlight the use of this compound in both solution-phase and solid-phase peptide synthesis bachem.commdpi.com. For instance, it has been employed in the synthesis of dipeptides where glutamic acid is the first amino acid residue google.com. Studies have also explored its use in enzymatic peptide synthesis as an effective acyl donor bachem.com. The ability to selectively manipulate the reactivity of glutamic acid through the Z and OBzl protecting groups makes this compound a valuable precursor for constructing peptides with diverse sequences and potential biological activities.

Integration into Polymeric Delivery Systems (e.g., PEG conjugates)

This compound and its derivatives are integrated into polymeric systems, particularly in the creation of conjugates with polymers like polyethylene (B3416737) glycol (PEG), for applications such as drug delivery. This integration often involves the polymerization of protected amino acid N-carboxyanhydrides (NCAs), where Glu(OBzl)-NCA, derived from this compound, serves as a monomer. Ring-opening polymerization (ROP) of Glu(OBzl)-NCA can yield poly(γ-benzyl-L-glutamate) (PBLG), a polypeptide with benzyl ester side chains nih.govresearchgate.net.

Poly(γ-benzyl-L-glutamate) can be further modified. The benzyl ester groups on the glutamic acid residues can be removed, typically by deprotection methods such as hydrogenolysis or treatment with strong acids, to yield poly(L-glutamic acid) (PLGA) mdpi.com. The free carboxylic acid groups of PLGA provide sites for conjugation with other molecules, including therapeutic agents or targeting ligands, or for interaction with other materials to form delivery vehicles like nanoparticles or hydrogels researchgate.netgoogle.commdpi.com.

Integration with polymers like PEG often involves creating block copolymers. For example, poly(ethylene glycol)-b-poly(γ-benzyl-L-glutamate) block copolymers can be synthesized by initiating the ROP of Glu(OBzl)-NCA using an amino-terminated PEG macroinitiator nih.govmdpi.commdpi.com. These amphiphilic block copolymers, containing a hydrophilic PEG block and a hydrophobic PBLG block, can self-assemble in aqueous solutions to form nanoparticles, micelles, or polymersomes mdpi.comnih.gov.

The benzyl ester groups in the PBLG block can be selectively deprotected to introduce carboxylic acid groups, altering the properties of the copolymer and providing sites for further functionalization or drug loading mdpi.com. This strategy allows for the creation of polymeric systems with tunable properties, such as size, morphology, and surface chemistry, which are important for controlling the behavior of delivery systems.

Research has demonstrated the synthesis of glutamic acid-modified polyethylene glycol conjugates using this compound as a starting material. In one approach, this compound was reacted with polyethylene glycol monostearate, followed by deprotection of the glutamic acid residue, to yield a glutamic acid-polyethylene glycol monostearate conjugate google.com. Such amphiphilic conjugates can be used to modify nanoparticles, enhancing their stability and targeting capabilities google.com.

Mechanistic Studies and Optimization in Z Glu Obzl Chemistry

Investigation of Side Reactions during Synthesis

The synthesis and application of Z-Glu-OBzl are susceptible to various side reactions that can compromise product quality and yield. A thorough understanding of these processes is vital for developing effective synthetic methodologies.

Transesterification Processes

Transesterification is a notable side reaction associated with the benzyl (B1604629) ester moiety of this compound. This reaction involves the exchange of the benzyl group with another alcohol, often the solvent used in the reaction. In solid-phase peptide synthesis, for instance, transesterification of Boc-Glu(OBzl) has been observed when exposed to alcoholic solvents in the presence of a base like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), leading to the formation of alkyl esters corresponding to the alcohol used nih.gov. Enzymatic methods employing glutamic acid specific endopeptidases can also catalyze transesterification, where this compound can be converted to Z-Glu-OMe in the presence of methanol (B129727) researchgate.net. These transesterification events can lead to impurities that are challenging to separate from the desired product.

Cyclization Phenomena (e.g., to pyroglutamate (B8496135), aminosuccinate)

Cyclization reactions represent another significant challenge when working with glutamic acid derivatives.

Pyroglutamate Formation: N-terminal glutamic acid residues, including those incorporated via protected forms like this compound, are prone to cyclization to form pyroglutamate (pGlu) peptide.compeptide.comthieme-connect.deresearchgate.net. This intramolecular reaction involves the attack of the α-amino group on the γ-carboxyl group, forming a stable five-membered ring researchgate.net. While this cyclization is particularly facile for N-terminal glutamine residues, it can also occur with glutamic acid, especially under acidic conditions or elevated temperatures peptide.comresearchgate.netacs.org. Pyroglutamate formation results in the loss of the reactive N-terminus, effectively terminating peptide chain elongation at that position and leading to the formation of truncated peptides peptide.comresearchgate.net. Strategies such as the inclusion of additives like HOBt during deprotection steps can help to suppress this undesired cyclization peptide.com.

Aminosuccinate Formation: While more characteristic of aspartic acid β-esters, intramolecular cyclization leading to aminosuccinate-like intermediates can potentially occur with glutamic acid derivatives under certain conditions, although it is less common due to the larger ring size that would be formed peptide.com. In the case of aspartic acid β-benzyl ester (Asp(OBzl)), this cyclization yields an aspartimide, which can subsequently hydrolyze to a mixture of α- and β-linked products peptide.com. While the analogous reaction is less favored for glutamic acid γ-benzyl ester, the potential for such intramolecular side reactions underscores the importance of carefully controlled reaction conditions.

Impact of Reaction Conditions and Reagents on Purity and Yield

The efficiency and selectivity of reactions involving this compound are highly dependent on the chosen reaction conditions and reagents. Parameters such as solvent polarity, temperature, reaction time, reactant concentrations, and the presence of catalysts or additives critically influence the reaction outcome, affecting both the yield of the desired product and the formation of impurities nih.govoup.comtandfonline.comcsic.es.

For instance, in the direct esterification of N-acylamino acids to form benzyl esters, the solvent plays a crucial role, with dichloromethane (B109758) (DCM) often being a suitable choice oup.com. The nature and strength of the base used can also significantly impact the reaction efficiency and minimize side reactions oup.com.

In peptide synthesis, optimizing coupling conditions, including the selection of activating agents and reaction duration, is paramount to maximize the yield of the desired peptide bond formation while minimizing competing side reactions csic.es. In solid-phase synthesis, the cumulative effect of even minor side reactions over multiple coupling cycles can lead to a significant reduction in the purity of the final, longer peptide sequences peptide.com. Consequently, effective purification strategies are often necessary to isolate the target peptide in high purity .

Enzymatic approaches offer an alternative for coupling this compound. Studies have shown that glutamic acid specific endopeptidases can catalyze the formation of peptide bonds with high yields, although the specific amino acid acting as the nucleophile can influence the reaction efficiency researchgate.net. The concentrations and relative ratios of the substrates are also critical factors in optimizing enzymatic coupling yields tandfonline.com.

Experimental data from peptide synthesis highlight the variability in yields depending on the specific sequence being synthesized and the reaction conditions employed. Table 1 illustrates some representative yields obtained in peptide synthesis incorporating Glu(OBzl) under photolytic cleavage conditions. csic.es

| Peptide Sequence | Scale (mmol) | Yield (%) |

| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH | 0.12 | 95 |

| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH | 0.12 | 87 |

| Boc-Lys(Z)-Ala-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH | 0.12 | 96 |

| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-Ala-Glu(OBzl)-Ala-OH | 0.12 | 90 |

| Boc-Lys(Z)-Ala-Glu(OBzl)-Ala-Ala-Glu(OBzl)-Ala-OH | 0.2 | 92 |

Table 1: Representative Yields in Peptide Synthesis Incorporating Glu(OBzl) csic.es

Rational Design for Reaction Pathway Control and Selectivity

Rational design in the context of this compound chemistry involves the deliberate selection of protecting groups, reagents, and synthetic strategies to control reaction pathways and achieve desired selectivity. The fundamental design of this compound, with the Z group on the α-amine and the OBzl group on the α-carboxyl, is a prime example of rational design aimed at enabling selective reactions at the γ-carboxyl group of glutamic acid fishersci.calabsolu.cafishersci.co.uk.

The principle of orthogonality is central to this rational design iris-biotech.dewiley-vch.de. Orthogonal protecting groups can be removed independently of each other under distinct chemical conditions iris-biotech.de. The Z group is typically cleaved by catalytic hydrogenation or treatment with strong acids, while the OBzl ester is generally removed by catalytic hydrogenation or strong acids like HF or TFMSA peptide.comiris-biotech.dechemistrydocs.combachem.com. Although both groups are susceptible to catalytic hydrogenation, their differential lability under acidic conditions (Z being more resistant to mild acids than Boc, but OBzl being cleaved by strong acids) allows for staged deprotection in complex synthetic routes iris-biotech.dechemistrydocs.com.

Rational design also incorporates strategies to minimize or avoid known side reactions. By understanding the conditions that promote transesterification or cyclization, chemists can design reaction protocols that disfavor these pathways, for example, by selecting appropriate solvents or additives nih.govresearchgate.netpeptide.compeptide.com.

Role of Protecting Group Stability and Lability

The inherent stability and controlled lability of the Z and OBzl protecting groups are critical to the successful utilization of this compound in chemical synthesis iris-biotech.deuni.lu. The Z group on the α-amine is generally stable under mildly basic or nucleophilic conditions at ambient temperature, although it can undergo side reactions like hydantoin (B18101) formation in specific cases chemistrydocs.com. It also exhibits stability towards mildly acidic conditions chemistrydocs.com. The primary methods for Z group removal are catalytic hydrogenation and treatment with strong acids iris-biotech.dechemistrydocs.combachem.com.

The OBzl group, protecting the α-carboxyl, is designed to remain intact during the introduction of the Z group and during subsequent peptide coupling reactions involving the γ-carboxyl or a deprotected amino group. Its cleavage is typically achieved through catalytic hydrogenation or exposure to strong acids such as HF or TFMSA, conditions often employed for the final deprotection and cleavage of peptides from solid supports peptide.comiris-biotech.debachem.com. The difference in lability between the Z and OBzl groups under varying acidic conditions allows for selective deprotection strategies during multi-step syntheses peptide.comiris-biotech.de. For instance, the Z group can be selectively removed by hydrogenation without affecting the OBzl group, enabling the formation of a free α-amine for further coupling while maintaining the α-carboxyl protection. Conversely, strongly acidic conditions can be used to simultaneously cleave the OBzl group and other acid-labile protecting groups peptide.comiris-biotech.de.

The stability of the benzyl ester can be modified by substituents on the phenyl ring. For example, the E-nitrobenzyl group has been reported to show increased stability to HBr in acetic acid compared to unsubstituted benzyl esters, although its stability may still be insufficient for certain synthetic demands massey.ac.nz.

The careful consideration and strategic manipulation of the stability and lability profiles of these protecting groups under different chemical environments are fundamental to the effective application of this compound in the construction of complex molecular architectures.

Structure Activity Relationship and Modification of Z Glu Obzl Derivatives

Design and Synthesis of Z-Glu-OBzl Analogues

The design and synthesis of this compound analogues are driven by the need to control reactivity and introduce specific functionalities for diverse applications, primarily in peptide synthesis. The synthesis of protected amino acid derivatives like this compound typically involves selective protection of the amino and carboxyl groups of the parent amino acid. For this compound, this involves protecting the alpha-amino group with the carbobenzoxy (Z) group and the alpha-carboxyl group with a benzyl (B1604629) ester. The gamma-carboxyl group of glutamic acid remains free or can be selectively protected with a different group.

The synthesis of Fmoc-Glu(OBzl)-Cl, a related protected glutamic acid derivative, exemplifies a multi-step process involving sequential protection and activation. This synthesis proceeds through three stages: Fmoc protection of the amino group, benzyl ester protection of the γ-carboxylic acid, and chlorination of the α-carboxylic acid. Each step requires precise control of reaction conditions to avoid side reactions and ensure high yields.

Variations in Protecting Groups (e.g., Fmoc-Glu(OBzl)-Cl)

The choice of protecting groups is crucial in the design of this compound analogues, as they dictate the compound's reactivity and the conditions required for deprotection. The Z group on the alpha-amino group is typically removed by hydrogenolysis or treatment with strong acids like HBr in acetic acid. chemistrydocs.com The benzyl ester on the alpha-carboxyl group is also commonly removed by hydrogenolysis.

Variations in protecting groups allow for orthogonal protection strategies, where different protecting groups can be removed selectively under different conditions. For instance, the Fmoc group, commonly used in Fmoc-Glu(OBzl)-Cl, is labile to basic conditions (e.g., piperidine), offering an alternative deprotection strategy compared to the acid-labile Z group. organic-chemistry.org This orthogonality is essential for the stepwise synthesis of complex peptides, allowing for the selective deprotection and coupling of amino acids. organic-chemistry.org

Another example is the use of different protecting groups on the γ-carboxyl group of glutamic acid. While this compound has a free γ-carboxyl group, derivatives with protected γ-carboxyl groups, such as Z-Glu(OtBu)-OH (where OtBu is a tert-butyl ester), are also synthesized. The tert-butyl ester is acid-labile and can be removed under conditions that leave the Z and benzyl ester groups intact, further illustrating the principle of orthogonal protection. google.comgoogle.com

The synthesis of Fmoc-Glu(OBzl)-Cl involves protecting the γ-carboxylic acid as a benzyl ester, while the α-carboxylic acid is activated as an acid chloride. This activation makes it suitable for coupling reactions, particularly in solid-phase peptide synthesis (SPPS).

Stereochemical Considerations (e.g., Z-D-Glu-OBzl)

Stereochemistry plays a significant role in the properties and applications of glutamic acid derivatives. This compound is derived from L-glutamic acid, the naturally occurring isomer. However, the D-isomer, Z-D-Glu-OBzl, is also synthesized and utilized in research. nih.govchemimpex.com Z-D-Glu-OBzl, also known as N-Cbz-D-glutamic acid alpha-benzyl ester, has the opposite configuration at the alpha-carbon compared to Z-L-Glu-OBzl. nih.govchemimpex.comfishersci.ca

The synthesis of Z-D-Glu-OBzl involves starting from D-glutamic acid or its derivatives. nih.govchemimpex.com While the chemical protection strategies (using Z and OBzl groups) are similar for both L and D isomers, the resulting compounds exhibit different stereochemical properties, such as optical rotation. chemimpex.com

The stereochemical configuration can influence the compound's interactions with biological systems, such as enzymes and receptors, which are often stereoselective. wikipedia.orgfishersci.no For instance, D-amino acids and their derivatives can exhibit resistance to proteolytic degradation, making them valuable in the design of stable therapeutic peptides. Research utilizing Z-D-glutamic acid γ-benzyl ester (a related compound with the benzyl ester on the gamma-carboxyl) highlights its use in studying glutamate (B1630785) receptors and neurotransmission, indicating that stereochemistry is critical for biological interactions. chemimpex.com

A comparison of L and D isomers of Z-Glu(OBzl)-OH (where the benzyl ester is on the gamma-carboxyl) shows differences in solubility and applications, with the D-isomer being noted for resistance to proteolytic degradation.

Here is a table summarizing some properties of the L and D isomers:

| Property | Z-L-Glu(OBzl)-OH (related to Z-L-Glu-OBzl) | Z-D-Glu(OBzl)-OH (related to Z-D-Glu-OBzl) | Source |

| Stereochemistry | L-configuration | D-configuration | |

| Solubility | Slightly lower in organic solvents | Higher solubility in polar solvents | |

| Applications | Natural peptide sequences | Non-natural peptides, enzyme-resistant analogs | |

| Stability (to proteolysis) | Less resistant | Resistant |

Conjugation Strategies and Bioconjugation

This compound and its derivatives are valuable building blocks in conjugation strategies, particularly in the synthesis of peptides and in bioconjugation. The presence of the free γ-carboxyl group in this compound allows for its coupling to other molecules, such as amino acids, peptides, or solid supports, through amide bond formation.

In peptide synthesis, Z-protected amino acids like this compound are used in solution-phase synthesis, where controlled coupling reactions are performed sequentially to build the peptide chain. peptide.com The Z group and benzyl ester are stable under the conditions used for peptide bond formation and can be removed later.

Fmoc-Glu(OBzl)-Cl, with its activated acid chloride group, is particularly useful in solid-phase peptide synthesis (SPPS). The acid chloride readily reacts with the free amino group of an amino acid attached to a solid support, forming a peptide bond. The Fmoc group is then removed, allowing for the coupling of the next protected amino acid.

Beyond standard peptide synthesis, glutamic acid derivatives, including those with Z and benzyl ester protection, are employed in bioconjugation processes. Bioconjugation involves the covalent attachment of biomolecules (e.g., peptides, proteins, nucleic acids) to other molecules, such as drugs, imaging agents, or solid surfaces. chemimpex.com The carboxyl groups of glutamic acid residues provide attachment points for conjugation. chemimpex.com Z-D-glutamic acid γ-benzyl ester, for instance, has been explored in bioconjugation to attach biomolecules to drugs or imaging agents for targeted delivery. chemimpex.com

The ability to selectively deprotect functional groups using orthogonal protecting strategies is critical in bioconjugation, allowing for controlled coupling reactions at specific sites on complex molecules.

Mechanistic Implications of Structural Modifications on Chemical Reactivity

Structural modifications to this compound, such as altering the protecting groups or changing the stereochemistry, have significant mechanistic implications for its chemical reactivity.

The protecting groups influence the reactivity of the amino and carboxyl functionalities. The Z group deactivates the alpha-amino group towards nucleophilic attack, preventing unwanted side reactions during carboxyl activation and coupling. organic-chemistry.org Its removal by hydrogenolysis or strong acid involves distinct mechanisms; hydrogenolysis proceeds via a catalytic reduction, while acidolysis involves cleavage of the carbamate (B1207046) linkage under acidic conditions. chemistrydocs.com

The benzyl ester group protects the carboxyl group by masking its acidity and reactivity towards nucleophiles. Removal of the benzyl ester, typically by hydrogenolysis, involves cleavage of the ester bond.

Replacing the Z group with an Fmoc group, as in Fmoc-Glu(OBzl)-Cl, changes the deprotection mechanism from acidolysis/hydrogenolysis to base-catalyzed elimination. organic-chemistry.org The acid chloride functionality in Fmoc-Glu(OBzl)-Cl is highly reactive towards nucleophiles (amines), facilitating peptide bond formation under mild conditions in SPPS. This high reactivity also necessitates careful handling due to its sensitivity to moisture.

The stereochemical configuration at the alpha-carbon influences the molecule's three-dimensional structure and its interactions with chiral environments, such as enzymes or other chiral reagents. While the fundamental chemical reactions (e.g., peptide coupling, deprotection) follow similar mechanisms for both L and D isomers, the rates and efficiency of these reactions can be affected by stereochemical interactions, particularly in enzyme-catalyzed processes or reactions involving chiral catalysts or reagents. The resistance of D-isomers to proteolytic enzymes is a direct consequence of the stereochemistry, as these enzymes are typically specific for L-amino acids.

The stability of protecting groups under various reaction conditions is a key aspect of their mechanistic behavior. Orthogonal protecting groups are designed to be stable under the conditions required for the removal of other protecting groups and for the intended chemical transformations. organic-chemistry.org For example, the Z group is generally stable under mildly basic or nucleophilic conditions, while the Fmoc group is cleaved by bases. chemistrydocs.comchempep.com This differential reactivity allows for selective chemical manipulation of the molecule.

The formation of undesired byproducts, such as aspartimide in peptides containing aspartic acid, can also be influenced by the protecting groups and reaction conditions. Bulky protecting groups have been shown to suppress such side reactions, highlighting the impact of steric factors on reaction mechanisms and outcomes. advancedchemtech.comoup.com

Future Research Directions and Translational Potential

Emerging Applications in Peptide and Protein Engineering

Z-Glu-OBzl has long been a staple in peptide synthesis, valued for the selective protection it offers to the glutamic acid side chain, which prevents unwanted side reactions during peptide bond formation. bachem.com Its utility is particularly pronounced in solid-phase peptide synthesis, where it contributes to the efficiency and purity of the final peptide product. bachem.com However, emerging research is expanding its role from a passive protecting group to an active tool in protein engineering and modification.

A significant area of development is the site-specific incorporation of glutamic acid analogues with esterified side-chains, such as the benzyl (B1604629) ester found in this compound, directly into proteins. This can be achieved through genetic code expansion, where a unique codon is assigned to the unnatural amino acid. Once incorporated, the benzyl ester group serves as a versatile chemical handle. For instance, it can be hydrolyzed under specific alkaline conditions to regenerate the natural glutamic acid residue, effectively "caging" the residue's activity until its desired release. This strategy allows for temporal control over protein function.

Furthermore, the ester can be reacted with molecules like hydrazine (B178648) or hydroxylamine (B1172632) to form acyl hydrazides and hydroxamic acids, respectively. These functional groups are valuable for bioorthogonal conjugation reactions, enabling the attachment of probes, drugs, or imaging agents to specific sites on a protein. Acyl hydrazides, in particular, are instrumental in chemical protein synthesis and have been used to generate novel post-translational modifications, such as Gln methylation on histones, opening new avenues for epigenetic research.

Table 1: Applications of Benzyl Ester Analogs in Protein Engineering

| Application | Description | Potential Impact |

|---|---|---|

| Protein "Caging" | The benzyl ester masks the acidic side chain of glutamic acid, rendering it inactive. The protein can be activated on demand by hydrolyzing the ester. | Temporal and spatial control of protein activity in cellular or in vitro systems. |

| Bioorthogonal Conjugation | The ester is converted to a more reactive handle (e.g., acyl hydrazide) for attaching other molecules. | Site-specific labeling of proteins for imaging, diagnostics, and therapeutic applications. |

| Generation of PTMs | The incorporated ester can be chemically modified to mimic or create novel post-translational modifications (PTMs). | Advanced studies of protein regulation and epigenetics. |

Advancements in Biocatalytic Synthetic Routes

While chemical synthesis of this compound is well-established, there is a growing trend toward developing more sustainable and efficient biocatalytic methods. Enzymes offer high chemo-, regio-, and enantioselectivity, often obviating the need for complex protection and deprotection steps common in traditional organic synthesis. researchgate.net Research into enzymatic routes for producing protected amino acids is a key area of advancement.

Recent studies have explored several biocatalytic strategies for the synthesis of α-benzyl L-glutamate, the core structure of this compound. researchgate.netfrontiersin.org Although these studies often use a different N-terminal protecting group (like Boc), the principles are readily transferable to Z-protected analogues. frontiersin.org Four primary biocatalytic approaches have been investigated:

Direct Esterification: Proteases such as Alcalase can catalyze the direct mono-esterification of an N-protected L-glutamic acid with benzyl alcohol. This method has shown high yields (e.g., 81% for the N-Boc equivalent) and leverages the enzyme's selectivity for the α-carboxyl group. researchgate.netfrontiersin.org

Selective Hydrolysis of Diesters: This route involves the enzymatic hydrolysis of an α,γ-dibenzyl L-glutamate precursor. Lipases, esterases, and proteases are screened for their ability to selectively cleave the γ-benzyl ester, leaving the desired α-benzyl ester intact. frontiersin.org

Amide Hydrolysis: Enzymes like glutaminase (B10826351) can be used for the selective hydrolysis of the amide group in α-benzyl L-glutamine, converting it to the corresponding carboxylic acid. researchgate.netfrontiersin.org

Lactam Hydrolysis: The hydrolysis of alpha-benzyl L-pyroglutamate, a lactam, presents another pathway to the target molecule. researchgate.netfrontiersin.org

These enzymatic methods represent a move toward greener chemistry, reducing reliance on harsh chemical reagents and organic solvents. researchgate.net Future work will likely focus on enzyme engineering to improve substrate specificity for the Z-group and optimize reaction conditions for industrial-scale production.

Table 2: Comparison of Biocatalytic Routes for α-Benzyl L-Glutamate Synthesis

| Biocatalytic Route | Key Enzyme Class | Typical Precursor | Advantage |

|---|---|---|---|

| Direct Esterification | Protease (e.g., Alcalase) | N-protected Glutamic Acid | Direct, one-step synthesis. researchgate.netfrontiersin.org |

| Selective Hydrolysis | Lipase / Esterase / Protease | α,γ-Dibenzyl L-Glutamate | High selectivity for the γ-position. frontiersin.org |

| Amide Hydrolysis | Glutaminase / Amidase | α-Benzyl L-Glutamine | Utilizes readily available amide precursors. researchgate.netfrontiersin.org |

| Lactam Hydrolysis | Oxoprolinase / γ-Lactamase | α-Benzyl L-Pyroglutamate | Alternative pathway from cyclic precursors. researchgate.netfrontiersin.org |

Development of Novel this compound-Based Polymeric Constructs

This compound is a precursor to poly(benzyl-L-glutamate) (PBLG), which in turn can be converted to poly(L-glutamic acid) (PG). scielo.br PG is a biodegradable, non-toxic, and water-soluble polypeptide with a wide range of applications in medicine, food, and cosmetics. scielo.brmdpi.com Research is now focused on creating advanced polymeric constructs derived from these foundational materials.

One promising direction is the synthesis of novel block copolymers and graft polymers. For example, poly(γ-glutamic acid) (γ-PGA) can be enzymatically modified by grafting hydrophobic polysaccharide chains onto its backbone. mdpi.com This process can transform the highly hydrophilic γ-PGA into a hydrophobic material, with properties tunable by adjusting the ratio of grafted components. mdpi.com Such materials could have applications in creating novel biomaterials, nanoparticles for drug delivery, or hydrophobic coatings.

Furthermore, the deprotection of PBLG via catalytical hydrogenation is an effective method to produce pure PG that retains its α-helical secondary structure. scielo.br This structurally defined PG can serve as a matrix for nanocomposites. For instance, it has been shown to be a promising material for dispersing multi-walled carbon nanotubes (MWCNTs), creating advanced biocomposites with potential applications in electronics, sensors, or reinforced biomaterials. scielo.br The ability to control the secondary structure of the polypeptide matrix is crucial for dictating the final properties of the nanocomposite material.

Interdisciplinary Research Integrating this compound Chemistry

The versatility of this compound and its polymeric derivatives places them at the intersection of chemistry, materials science, and biomedicine. The resulting materials, particularly PG and its derivatives, are being explored for a host of advanced applications.

In drug delivery , PG can be conjugated to anticancer drugs. scielo.br The polymer acts as a carrier, improving the drug's solubility, stability, and pharmacokinetic profile. The biodegradability of the polymer ensures it is safely cleared from the body after releasing its payload. Functional nanomaterials derived from natural polymers are increasingly sought for creating sophisticated drug delivery systems. nih.gov

In tissue engineering , PG-based materials are used as scaffolds to support cell growth and tissue regeneration. scielo.br Their properties can be tailored to mimic the extracellular matrix, providing an ideal environment for tissue development. Hydrogels made from PG derivatives are also being investigated for their ability to absorb large amounts of water and serve as soft, biocompatible materials. scielo.br

In materials science , the ability of PG to form stable dispersions with nanomaterials like carbon nanotubes opens the door to creating a new class of functional biocomposites. scielo.br These materials could combine the biological properties of the polypeptide with the unique mechanical or electrical properties of the nanomaterial, leading to innovations in biomedical devices, biosensors, and regenerative medicine.

The ongoing research into this compound and its derivatives highlights a shift from its role as a simple building block to a key enabler of advanced technologies. The integration of biocatalysis, polymer chemistry, and nanotechnology will continue to drive the development of novel materials with significant translational potential across multiple scientific disciplines.

Q & A

Q. What interdisciplinary approaches can expand this compound’s applications beyond peptide chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。